![molecular formula C20H26Cl2N2O B1662949 10-脱溴氯霉素盐酸盐 CAS No. 925681-41-0](/img/structure/B1662949.png)
10-脱溴氯霉素盐酸盐
描述
Akt 抑制剂 X 是一种小分子抑制剂,靶向丝氨酸/苏氨酸激酶 Akt,也称为蛋白激酶 B。Akt 是磷脂酰肌醇 3-激酶 (PI3K) 信号通路的关键组成部分,该通路在调节细胞生长、增殖、存活和代谢中起着至关重要的作用。 Akt 信号传导的失调通常与各种癌症相关,这使得 Akt 抑制剂成为肿瘤学中有价值的治疗剂 .
科学研究应用
Cancer Therapy Applications
Mechanism of Action:
10-DEBC inhibits Akt/PKB activity, leading to the suppression of downstream signaling pathways such as mTOR and p70 S6 kinase, which are critical for cell growth and survival. This inhibition can induce apoptosis in cancer cells.
Case Studies:
- Rhabdomyosarcoma: In vitro studies have shown that 10-DEBC induces apoptosis in rhabdomyosarcoma cells with an IC50 ranging from 2 to 6 μM. This suggests its potential as a therapeutic agent in treating this aggressive cancer type .
- Glioblastoma: Recent research indicates that 10-DEBC enhances the cytotoxic effects of menadione and ascorbic acid on glioblastoma cells (U251). The compound increases oxidative stress and autophagic flux, leading to enhanced cell death in combination therapies .
Infectious Disease Treatment
Targeting Mycobacterium abscessus:
10-DEBC has shown promise against Mycobacterium abscessus, a pathogen known for its resistance to conventional antimicrobial therapies. Studies have demonstrated that 10-DEBC effectively inhibits the growth of both wild-type and clarithromycin-resistant strains of M. abscessus without causing cytotoxicity to human macrophages .
In Vitro Efficacy:
- The compound operates effectively under anaerobic conditions and can penetrate biofilms, which are often associated with chronic infections. Its efficacy was assessed using a surrogate caseum binding assay, yielding an IC50 of approximately 5.8 μg/mL against intracellular M. abscessus .
Research Applications
Signal Pathway Studies:
10-DEBC is utilized in research to dissect the roles of the Akt signaling pathway in various biological contexts. By inhibiting Akt activity, researchers can better understand the implications of this pathway in diseases such as cancer and metabolic disorders.
Combination Therapies:
The compound's ability to enhance the effects of other treatments (e.g., menadione and ascorbic acid) highlights its potential role in developing combination therapies aimed at increasing treatment efficacy against resistant cancer types .
Data Summary Table
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cancer Therapy | Inhibition of Akt/PKB signaling | Induces apoptosis in rhabdomyosarcoma cells; enhances glioblastoma treatment efficacy |
Infectious Diseases | Inhibits growth of M. abscessus | Effective against resistant strains; non-toxic to human macrophages |
Research Applications | Dissects Akt signaling roles | Enhances understanding of cancer biology; aids in developing combination therapies |
作用机制
Akt 抑制剂 X 通过与 Akt 激酶的活性位点结合而发挥作用,从而阻止其激活和随后下游靶点的磷酸化。 这种抑制会破坏 PI3K/Akt/雷帕霉素哺乳动物靶标 (mTOR) 信号通路,导致细胞增殖减少、凋亡增加和肿瘤生长减少 . Akt 抑制剂 X 的分子靶标包括 Akt 的磷脂酰肌醇同源结构域和激酶结构域,这些结构域对其激活和功能至关重要 .
生化分析
Biochemical Properties
10-Debc hydrochloride inhibits the Insulin-like Growth Factor 1 (IGF-1) stimulated phosphorylation and activation of Akt . This suppression leads to the downstream inhibition of mTOR, p70 S6 kinase, and S6 ribosomal protein . It does not show any activity at PDK1, SGK1, or PI 3-kinase .
Cellular Effects
10-Debc hydrochloride has been shown to inhibit cell growth and induce apoptosis in rhabdomyosarcoma cells . It significantly inhibits the growth of wild-type Mycobacterium abscessus and clinical isolates . It does not have cytotoxicity in the infected macrophages .
Molecular Mechanism
The molecular mechanism of 10-Debc hydrochloride involves the inhibition of Akt, a serine/threonine kinase. Akt phosphorylates and inactivates components of the apoptotic mechanism, including Caspase 9 and BCL2-associated agonist of cell death (BAD) .
Metabolic Pathways
10-Debc hydrochloride acts on the Akt pathway, affecting downstream targets such as mTOR, p70 S6 kinase, and S6 ribosomal protein
准备方法
合成路线和反应条件: Akt 抑制剂 X 的合成通常涉及多个步骤,包括关键中间体的形成和最终偶联反应。 一种常见的合成路线涉及使用苯脲或苯酰胺骨架,然后通过各种化学反应对其进行修饰以获得所需的抑制剂结构 . 反应条件通常包括使用有机溶剂、催化剂以及特定的温度和压力设置以优化产率和纯度。
工业生产方法: Akt 抑制剂 X 的工业生产涉及将实验室合成规模化,确保一致性和质量。 此过程包括严格的质量控制措施、纯化步骤(如结晶或色谱法)以及遵守良好生产规范 (GMP) 以确保最终产品符合监管标准 .
化学反应分析
反应类型: Akt 抑制剂 X 经历了几种类型的化学反应,包括:
还原: 涉及去除氧原子或添加氢原子,通常使用硼氢化钠或氢化锂铝等还原剂。
常用试剂和条件:
氧化: 过氧化氢、高锰酸钾和其他氧化剂。
还原: 硼氢化钠、氢化锂铝和其他还原剂。
取代: 胺或硫醇等亲核试剂,卤代烷等亲电试剂.
主要形成的产物: 从这些反应中形成的主要产物取决于 Akt 抑制剂 X 中存在的特定官能团以及所用试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .
相似化合物的比较
Akt 抑制剂 X 可以与其他类似化合物进行比较,例如:
米兰瑟替 (ARQ 092): 一种变构抑制剂,干扰 Akt 的磷脂酰肌醇同源结构域介导的膜募集.
MK-2206: 另一种变构抑制剂,通过与激酶上的不同位点结合来阻止 Akt 激活.
卡匹韦替 (AZD5363): 一种 ATP 竞争性抑制剂,靶向 Akt 的激酶结构域,在针对各种癌症的临床试验中显示出疗效.
独特性: Akt 抑制剂 X 在其对 Akt 激酶的特定结合亲和力和选择性方面是独一无二的,这使其成为研究 PI3K/Akt 信号通路和开发靶向癌症治疗的宝贵工具 .
类似化合物的列表:
- 米兰瑟替 (ARQ 092)
- MK-2206
- 卡匹韦替 (AZD5363)
- 伊帕替替
- 阿弗瑞替
生物活性
10-DEBC hydrochloride, chemically known as 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride, is a selective inhibitor of the Akt/PKB signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious disease contexts. Its biological activity primarily revolves around inhibiting cell growth and inducing apoptosis in various cancer cell lines, as well as exhibiting antimicrobial properties against Mycobacterium abscessus.
10-DEBC hydrochloride functions by selectively inhibiting the phosphorylation and activation of Akt (Protein Kinase B), a key regulator in the PI3K/Akt/mTOR signaling pathway. The complete inhibition of Akt occurs at a concentration of approximately 2.5 μM, leading to the suppression of downstream targets such as mTOR, p70 S6 kinase, and S6 ribosomal protein. Notably, it shows no activity against PDK1, SGK1, or PI3-kinase .
Anticancer Properties
The compound has demonstrated significant anticancer activity:
- Cell Growth Inhibition : Exhibits an IC50 of approximately 2-6 μM in various cancer cell lines, including rhabdomyosarcoma cells .
- Induction of Apoptosis : 10-DEBC induces apoptosis through mechanisms involving the inhibition of pro-survival signals mediated by Akt .
Antimicrobial Activity
Recent studies have highlighted the efficacy of 10-DEBC against Mycobacterium abscessus:
- Inhibition Against M. abscessus : The minimum inhibitory concentration (MIC) for M. abscessus was found to be 3.006 μg/mL in MH broth and 5.81 μg/mL in 7H9 broth. The MIC90 values were reported as 4.766 μg/mL and 9.53 μg/mL respectively .
- Effectiveness Against Resistant Strains : 10-DEBC has shown comparable effectiveness against both clarithromycin-sensitive and -resistant strains of M. abscessus, indicating its potential as a treatment option for drug-resistant infections .
Summary of Biological Activity
Activity Type | Details |
---|---|
Akt Inhibition | Complete inhibition at 2.5 μM |
IC50 (Cancer Cells) | ~2-6 μM (varies by cell type) |
Antimicrobial MIC | 3.006 μg/mL (MH broth), 5.81 μg/mL (7H9 broth) |
MIC90 for M. abscessus | 4.766 μg/mL (MH broth), 9.53 μg/mL (7H9 broth) |
Case Study: Efficacy Against M. abscessus
A study published in January 2022 explored the efficacy of 10-DEBC against clinical isolates of M. abscessus:
- In Vitro Analysis : The compound inhibited the growth of both wild-type and clarithromycin-resistant strains without cytotoxic effects on human macrophages .
- Intracellular Activity : In human embryonic cell-derived macrophages (iMACs), 10-DEBC exhibited an IC50 of 5.8 μg/mL, demonstrating its ability to penetrate and act within infected cells .
Additional Observations
In another investigation focusing on its effects on cancer cells:
- Reactive Oxygen Species Production : In U251 glioblastoma cells treated with cisplatin, 10-DEBC significantly induced reactive oxygen species production while neutralizing the anti-apoptotic effects of metformin .
- Phosphorylation Effects : The compound inhibited Akt phosphorylation by approximately 40% without affecting total Akt protein levels, suggesting a targeted mechanism that may enhance therapeutic strategies when combined with other treatments .
属性
IUPAC Name |
4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKSJUIYYCQZEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587887 | |
Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201788-90-1 | |
Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。